molecular formula C13H22ClNO2 B6319756 (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158292-01-3

(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride

Cat. No. B6319756
CAS RN: 1158292-01-3
M. Wt: 259.77 g/mol
InChI Key: SUDPCUYSCIMYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride, or B2DPMA HCl, is a synthetic compound that has been studied for its potential applications in scientific research. B2DPMA HCl is a derivative of butan-2-amine, and is created by combining the amine with a 2,3-dimethoxyphenylmethyl group. B2DPMA HCl has a variety of potential uses in scientific research and experiments, including as a probe for the study of biochemical and physiological effects, as a tool for understanding mechanisms of action, and as a reagent for synthesis.

Scientific Research Applications

B2DPMA HCl has a variety of potential applications in scientific research and experiments. It has been used as a probe for the study of biochemical and physiological effects, as a tool for understanding mechanisms of action, and as a reagent for synthesis. It has also been used in the study of enzyme activity and in the development of novel compounds.

Mechanism of Action

The exact mechanism of action of B2DPMA HCl is not fully understood. However, it is believed to interact with enzyme active sites, as well as with receptors and other proteins. It is thought to modulate the activity of enzymes, as well as to interact with other molecules to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of B2DPMA HCl are not yet fully understood. However, it has been shown to modulate the activity of enzymes and other proteins, as well as to interact with receptors. It is believed that B2DPMA HCl could potentially be used to modulate the activity of proteins and enzymes involved in various biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The use of B2DPMA HCl in lab experiments has both advantages and limitations. One advantage is that B2DPMA HCl is relatively easy to synthesize, and can be completed in a short period of time. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, it is important to note that B2DPMA HCl is highly toxic and should be handled with care. Additionally, its effects on biochemical and physiological processes are not yet fully understood, and further research is needed to better understand its potential applications.

Future Directions

The potential future directions for B2DPMA HCl are numerous. Further research is needed to better understand its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to develop novel compounds and to explore its potential use in drug discovery and development. Additionally, further research is needed to explore its potential use in medical treatments and therapies. Finally, further research is needed to explore its potential use in agriculture and food production.

Synthesis Methods

B2DPMA HCl is synthesized through a two-step process. The first step involves the reaction of 2,3-dimethoxyphenylmethyl chloride with butan-2-amine, which results in the formation of the amine hydrochloride. The second step involves the reaction of the amine hydrochloride with a base, such as sodium hydroxide or potassium hydroxide, which results in the formation of B2DPMA HCl. The synthesis method is relatively straightforward and can be completed in a short period of time.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-7-6-8-12(15-3)13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDPCUYSCIMYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C(=CC=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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